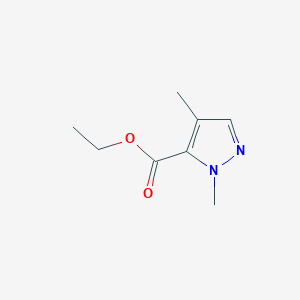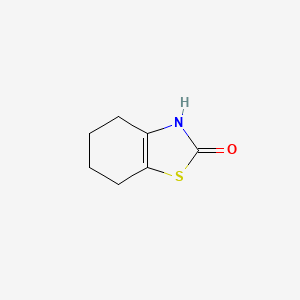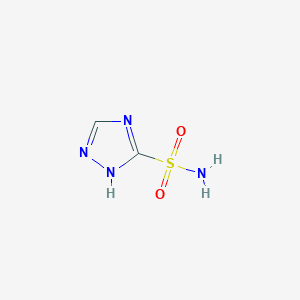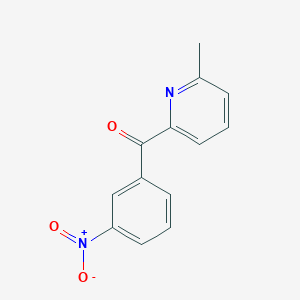
Quinolin-7-ylboronic acid
Vue d'ensemble
Description
Quinolin-7-ylboronic acid is a compound that is part of a broader class of quinoline derivatives, which are known for their diverse range of biological activities and applications in coordination chemistry. The compound itself is characterized by the presence of a boronic acid group attached to the quinoline ring system, which can significantly alter its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating halogenated quinoline with n-BuLi followed by a boron-containing reagent, which could be conceptually similar to the synthesis of quinolin-7-ylboronic acid derivatives . Another relevant synthesis approach is the reaction of aniline derivatives with other reagents to form quinoline carboxylic acids, as seen in the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid . These methods highlight the versatility of quinoline chemistry and the potential pathways to synthesize quinolin-7-ylboronic acid.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing their overall geometry and electronic properties. For example, the study of (5,7-dichloro-quinolin-8-yloxy) acetic acid using DFT calculations revealed two stable conformations, which could be relevant when considering the structural dynamics of quinolin-7-ylboronic acid . The electronic structure, including HOMO-LUMO gaps, is also crucial in understanding the reactivity and interaction of these molecules with metals or other chemical species.
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, including hydrolysis, coordination to metal ions, and cyclization. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, for example, rapidly hydrolyzes to form various products, including quinoline boronic acid dimers . This reactivity towards hydrolysis is also observed in other quinoline-boronic acid derivatives, suggesting that quinolin-7-ylboronic acid may exhibit similar behavior . Coordination to metal ions is another key reaction, as seen with the formation of complexes with Cu(I), Ag(I), and Pd(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. The vibrational properties of these compounds can be studied using spectroscopic methods, as demonstrated for (5,7-dichloro-quinolin-8-yloxy) acetic acid . The electronic properties, such as electronic delocalization and charge density, are also important factors that determine the reactivity and potential applications of these molecules . The hydrolysis behavior of quinoline-boronic acid derivatives indicates that they may have unique properties related to their stability and the ability to form zwitterions or anhydrides .
Applications De Recherche Scientifique
Quinoline Motifs Quinoline motifs have received considerable attention in drug design due to their broad spectrum of bioactivity . They are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have been presented to unveil their substantial efficacies for future drug development .
Boronic Acids Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Boronic acids also interact with proteins, allowing their use in areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Safety And Hazards
Quinolin-7-ylboronic acid should be handled with care due to its boronic acid functionality. It may be harmful if ingested, inhaled, or absorbed through the skin. Proper protective equipment and handling procedures are essential.
Orientations Futures
Research on Quinolin-7-ylboronic acid continues to explore its applications in:
- Medicinal chemistry : As a potential drug scaffold or enzyme inhibitor.
- Materials science : For functional materials and sensors.
- Catalysis : In metal-catalyzed reactions.
Propriétés
IUPAC Name |
quinolin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619454 | |
| Record name | Quinolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-7-ylboronic acid | |
CAS RN |
629644-82-2 | |
| Record name | Quinolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)


